6-(2-Methoxybenzyl)pyrimidin-4-ol
Description
6-(2-Methoxybenzyl)pyrimidin-4-ol is a pyrimidine derivative featuring a pyrimidin-4-ol core substituted with a 2-methoxybenzyl group at the 6-position. Pyrimidine derivatives are widely studied for their biological and chemical properties, including roles as plant activators, enzyme inhibitors, and intermediates in drug synthesis . The 2-methoxybenzyl substituent likely influences steric and electronic properties, affecting solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-5-3-2-4-9(11)6-10-7-12(15)14-8-13-10/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBNXHGHNKJLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrimidin-4-ol derivatives differ primarily in substituent type, position, and functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Observations :
- Functional Groups : Trifluoromethyl (CF₃) and methylthio (SMe) groups enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
- Thermal Stability : Higher melting points in methylthio-substituted derivatives (e.g., 224–226°C ) suggest stronger intermolecular forces compared to methoxy-substituted analogs.
Key Insights :
- Plant Activators : Methoxymethyl and phenyl substituents (e.g., PPA2 in ) correlate with plant defense activation, suggesting that electron-donating groups may enhance this activity.
- Acaricidal Activity : Chloroallylthio and trifluoromethyl groups in ’s compound likely disrupt mite nervous systems via enzyme inhibition .
- Catalytic and Drug Studies : Methylthio and trifluoromethyl groups improve stability in synthetic reactions, making them valuable in drug development .
Preparation Methods
One-Pot Synthesis via Alkyl 3-oxo-3-arylpropanoate and Formamide
A notable method for synthesizing 6-arylpyrimidin-4-ol derivatives, which can be adapted for 6-(2-Methoxybenzyl)pyrimidin-4-ol, involves a one-pot reaction of alkyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate. This method was reported by Gajera et al. (2008) and is characterized by:
- Reaction Components: Alkyl 3-oxo-3-(2-methoxybenzyl)propanoate with formamide.
- Catalyst: Stoichiometric ammonium acetate.
- Conditions: Heating under reflux.
- Mechanism: Condensation followed by cyclization to form the pyrimidin-4-ol core.
- Advantages: One-pot simplicity, good yields, and commercially available starting materials.
This approach allows for the direct formation of the pyrimidin-4-ol ring with the 6-substituent derived from the arylpropanoate, which can be modified to include the 2-methoxybenzyl group.
Multi-Component Cyclocondensation Using Aromatic Ketones, Benzaldehydes, and Urea
Another efficient synthetic route involves a three-component reaction of aryl ketones, substituted benzaldehydes, and urea, promoted by chlorotrimethylsilane (TMSCl), as described by Wang et al. (2010). The method includes:
- Reactants:
- 2-Methoxyacetophenone (as the aryl ketone)
- 2-Methoxybenzaldehyde (or related aldehyde for benzyl substitution)
- Urea
- Promoter: Chlorotrimethylsilane (TMSCl)
- Solvent: DMF/CH3CN mixture
- Conditions: Heating at 90 °C for 12 hours
- Mechanism: Multi-component cyclocondensation forming the pyrimidine ring with aryl substituents at positions 4 and 6.
- Yields: High, typically around 70-80%
- Purification: Recrystallization from methanol-acetonitrile mixtures.
This method is notable for its operational simplicity, mild conditions, and high efficiency, making it suitable for synthesizing this compound by selecting appropriate starting materials.
Synthesis via Chalcone Intermediates and Thiourea Cyclization
A classical approach to pyrimidine derivatives involves the preparation of chalcone intermediates followed by cyclization with thiourea under basic conditions:
- Step 1: Synthesis of chalcones by aldol condensation of 2-methoxybenzyl aldehyde with suitable acetophenones.
- Step 2: Cyclocondensation of chalcones with thiourea in ethanol with potassium hydroxide (KOH) as a base.
- Conditions: Reflux for 6 hours.
- Work-up: Cooling, precipitation, and recrystallization.
- Outcome: Formation of pyrimidine-2-thiol intermediates, which can be further alkylated to introduce the 2-methoxybenzyl group at position 6.
This method is well-documented for generating 6-substituted pyrimidin-4-ol analogs and allows structural variation through the choice of chalcone precursors.
Aldol Condensation and Michael Addition for 4,6-Diaryl Pyrimidines
Recent studies have employed a two-step approach for 4,6-diaryl pyrimidines, which can be adapted for this compound:
- Step 1: Mixed aldol condensation of 4-methoxyacetophenone with 2-methoxybenzaldehyde to form chalcones.
- Step 2: Michael addition with nitrogen sources (e.g., thiourea) under basic conditions to cyclize into pyrimidine derivatives.
- Further Modification: Alkylation with 2-methoxybenzyl halides to introduce the desired substituent at position 6.
This method highlights the importance of substitution patterns on biological activity and provides a versatile synthetic route for this compound derivatives.
Summary Table of Preparation Methods
Detailed Research Findings
- The one-pot synthesis (Method 1) offers a streamlined approach with fewer purification steps, making it attractive for scale-up and industrial applications.
- The multi-component reaction (Method 2) using TMSCl as a promoter has demonstrated high selectivity and yields for diarylpyrimidin-4-ol derivatives, including those with methoxybenzyl substituents.
- The chalcone route (Method 3) provides flexibility in modifying substituents on the aromatic rings, which is crucial for tuning biological activity.
- The aldol condensation and Michael addition (Method 4) emphasize the importance of substitution patterns at positions 4 and 6 of the pyrimidine ring, with methoxybenzyl groups enhancing antiproliferative activities in related compounds.
Q & A
Q. Table 1: Representative Reaction Yields
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Chloro-6-(4-methoxyphenoxy)pyrimidine | Ethanol, 24h reflux | ~100% | |
| Thioalkyl phenol derivatives | Multi-step, acetone/K₂CO₃ | 58–90% |
Advanced: How can reaction conditions be optimized to improve yields of this compound analogs?
Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst selection:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
- Catalysis: Adding a base (e.g., NaHCO₃) improves deprotonation of the benzylamine, accelerating substitution .
- Temperature: Higher temperatures (80–100°C) reduce reaction time but may increase side products; controlled reflux (65–70°C) balances efficiency and purity .
Data Contradiction Note: Ethanol reflux in achieved quantitative yield, while required dioxane/water mixtures for similar results. This discrepancy highlights the need for substrate-specific optimization.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Q. Table 2: Representative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.67 (s, pyrimidine-H), 3.8 (s, OCH₃) | |
| HR-MS | [M+H]⁺ = 247.05 (calc. 247.06) |
Advanced: How can computational modeling aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial enzymes) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design potent analogs .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .
Note: Validation with experimental IC₅₀ values is critical. For example, derivatives with electron-withdrawing groups showed enhanced antifungal activity in vitro .
Basic: What are the typical biological assays for evaluating this compound derivatives?
Methodological Answer:
- Antimicrobial Testing:
- Anticancer Screening:
Q. Table 3: Example Bioactivity Data
| Derivative | MIC (μg/mL) | IC₅₀ (HeLa, μM) | Reference |
|---|---|---|---|
| Trifluoromethyl analog | 12.5 | 8.2 | |
| Thiadiazole hybrid | 25.0 | 15.6 |
Advanced: How to resolve contradictions in crystallographic data for pyrimidine derivatives?
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution data, adjusting thermal parameters and occupancy for disordered methoxy groups .
- Twinned Data: Apply HKLF5 format in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Case Study: A related oxadiazine derivative required twin law refinement (BASF = 0.32) to resolve R-factor discrepancies .
Basic: What functional group modifications are feasible for this compound?
Methodological Answer:
- Oxidation: Convert hydroxyl to ketone using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) .
- Alkylation: React with alkyl halides (e.g., CH₃I) in DMF using NaH as a base .
- Substitution: Replace hydroxyl with thiols via Mitsunobu reaction (DIAD, PPh₃) .
Caution: Over-oxidation may degrade the pyrimidine ring; monitor via TLC (Rf shifts) .
Advanced: What strategies mitigate poor solubility of this compound in biological assays?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain bioactivity without cytotoxicity .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Validation: PEGylated derivatives showed 3-fold higher bioavailability in murine models compared to parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
